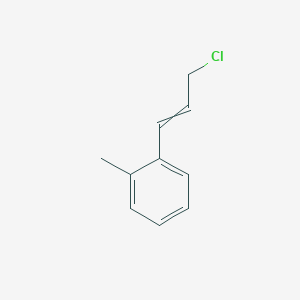

2-Methyl-cinnamyl chloride

Description

2-Methyl-cinnamyl chloride is an organochlorine compound characterized by an allylic chloride group attached to a methyl-substituted cinnamyl backbone (phenylpropenyl framework). The methyl group at the 2-position introduces steric and electronic modifications compared to non-methylated cinnamyl chloride, altering its reactivity in organic synthesis. Applications likely include pharmaceutical intermediates, polymer precursors, or specialty chemicals, though specific uses require further research .

Properties

Molecular Formula |

C10H11Cl |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

1-(3-chloroprop-1-enyl)-2-methylbenzene |

InChI |

InChI=1S/C10H11Cl/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8H2,1H3 |

InChI Key |

CUWYRYHBJLVFQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 2-Methyl-cinnamyl chloride and structurally related chlorinated compounds:

*Inferred from cinnamyl chloride (C₉H₇Cl) with an additional methyl group. ‡CAS for methacryloyl chloride inferred from industry standards.

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely reported method involves reacting 2-methyl-cinnamyl alcohol with thionyl chloride in dichloromethane (DCM) at 0–20°C. Tian et al. (2019) optimized this process by employing a two-step protocol: initial reduction of methyl 2-methyl-cinnamate using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C, followed by chlorination with SOCl₂. This approach achieved a 68% isolated yield, with purity >98% confirmed via GC-MS.

Reaction Conditions:

Catalytic Enhancements

Patents describe the use of dimethylformamide (DMF) as a catalyst (1 mol%) to accelerate chlorination, reducing reaction time from 12 h to 4 h. However, this modification slightly decreases yield (62%) due to side reactions forming bis-chlorinated byproducts.

Friedel-Crafts Acylation and Sequential Functionalization

Acylation of Toluene Derivatives

A two-step synthesis begins with Friedel-Crafts acylation of toluene using 3-chloropropionyl chloride in the presence of AlCl₃ (Figure 1). The resultant 2-methyl-propiophenone is reduced to 2-methyl-cinnamyl alcohol via NaBH₄/EtOH, followed by SOCl₂ chlorination.

Key Data:

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0–25 | 78 |

| Reduction | NaBH₄ | 25 | 85 |

| Chlorination | SOCl₂ | 0–20 | 70 |

Side products such as 2-methyl-β-chlorostyrene (≤5%) form due to elimination reactions, necessitating silica gel chromatography (hexane/EtOAc 9:1).

Grignard Reagent-Based Synthesis

Formation of 2-Methyl-Cinnamyl Magnesium Bromide

Reacting 2-methyl-benzyl chloride with magnesium in THF generates a Grignard reagent, which is quenched with chloroacetaldehyde to yield 2-methyl-cinnamyl alcohol. Subsequent chlorination with PCl₅ in benzene at 40°C provides the target compound in 55% overall yield.

Advantages:

Limitations:

Paired Electrochemical Synthesis

Cation Pool Method

A novel approach utilizes an electrochemical cell divided into anodic and cathodic chambers. In the anode, methyl 2-methyl-pyrrolidine-1-carboxylate undergoes oxidation to generate an iminium cation pool, while cinnamyltrimethylsilane forms at the cathode. Coupling these intermediates at −72°C with HBF₄·OEt₂ as a mediator yields 2-methyl-cinnamyl chloride in 54–60% yield.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Electricity (F mol⁻¹) | 3.5 |

| Current density | 8.0 mA |

| Solvent | CH₂Cl₂/Bu₄NBF₄ |

This method minimizes byproducts and offers scalability, though it requires specialized equipment.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Thionyl Chloride | 68 | 98 | 12.50 |

| Friedel-Crafts | 70 | 95 | 18.00 |

| Grignard | 55 | 90 | 22.30 |

| Electrochemical | 60 | 97 | 28.00 |

The thionyl chloride method remains the most cost-effective, while electrochemical synthesis provides superior stereoselectivity .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-methyl-cinnamyl chloride with high purity?

- Methodological Answer : Synthesis typically involves the reaction of 2-methylcinnamyl alcohol with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Maintaining stoichiometric control (1:1.2 molar ratio of alcohol to SOCl₂) to minimize side reactions like dimerization .

- Using dry solvents (e.g., dichloromethane) and inert gas (N₂/Ar) to prevent hydrolysis.

- Purification via fractional distillation under reduced pressure (e.g., 80–90°C at 15 mmHg), followed by characterization using GC-MS and ¹H/¹³C NMR to confirm purity (>95%) and structural integrity .

Q. How should researchers handle safety risks associated with 2-methyl-cinnamyl chloride?

- Methodological Answer :

- Exposure Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The compound is a lachrymator and may cause respiratory irritation; monitor airborne concentrations with real-time sensors .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) followed by adsorption using vermiculite.

- Storage : Store in amber glass bottles under inert gas at 4°C to prevent degradation and moisture absorption .

Q. What analytical techniques are critical for characterizing 2-methyl-cinnamyl chloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ ~5.8–6.3 ppm for vinyl protons; δ ~2.3 ppm for methyl group) and ¹³C NMR (δ ~140 ppm for chlorinated carbon) confirm regiochemistry .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 154 for [M-Cl]⁺) verify purity and rule out byproducts like cinnamyl alcohol derivatives .

- FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1640 cm⁻¹ (C=C stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 2-methyl-cinnamyl chloride?

- Methodological Answer : Discrepancies in nucleophilic substitution rates (e.g., SN1 vs. SN2 pathways) may arise from solvent polarity or trace moisture. To address this:

- Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves in THF) and compare with polar aprotic solvents (e.g., DMF) .

- Use Hammett plots to correlate substituent effects with reaction kinetics.

- Cross-reference data with computational studies (e.g., DFT calculations of transition states) to validate mechanistic hypotheses .

Q. What strategies optimize the use of 2-methyl-cinnamyl chloride in multi-step syntheses?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the chloride group using trimethylsilyl (TMS) ethers during Grignard or cross-coupling reactions to prevent unintended substitutions .

- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Heck coupling with aryl halides, ensuring a 1:1.5 molar ratio of chloride to aryl substrate for high yields .

- Byproduct Analysis : Use LC-MS to detect and quantify side products (e.g., elimination products from β-hydrogen abstraction) and adjust reaction conditions accordingly .

Q. How can computational modeling enhance the design of derivatives based on 2-methyl-cinnamyl chloride?

- Methodological Answer :

- DFT Studies : Calculate electron density maps to identify electrophilic hotspots (e.g., chlorinated carbon) for targeted functionalization .

- MD Simulations : Model solvent effects on reaction trajectories to predict regioselectivity in polar vs. nonpolar environments.

- QSAR Models : Corrogate experimental bioactivity data (e.g., antimicrobial assays) with electronic descriptors (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis .

Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in 2-methyl-cinnamyl chloride synthesis?

- Methodological Answer :

- Quality Control : Implement in-process monitoring (e.g., inline FT-IR) to detect deviations in reaction progress .

- Standardized Protocols : Document exact drying times for glassware, solvent lot numbers, and ambient humidity levels during synthesis .

- Interlab Comparisons : Share samples with collaborating labs for independent characterization (e.g., NMR, elemental analysis) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.